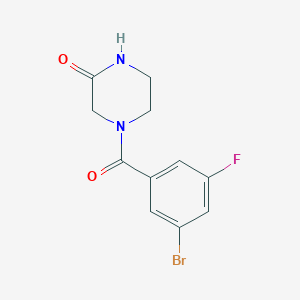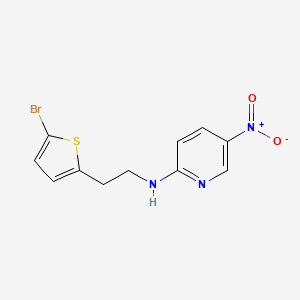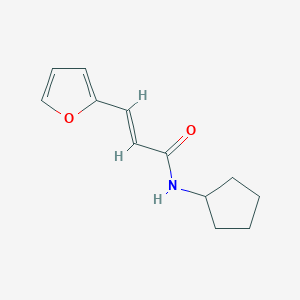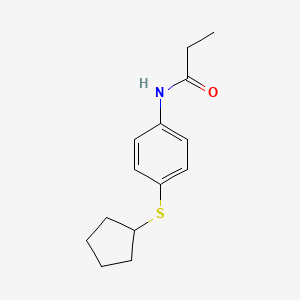
4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a 3-bromo-5-fluorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one typically involves the reaction of piperazine with 3-bromo-5-fluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the piperazin-2-one ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of oxidized piperazin-2-one derivatives.
Reduction: Formation of reduced piperazin-2-one derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Bromo-2-fluorobenzoyl)piperazin-2-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-(3-Bromo-5-fluorobenzoyl)piperazin-2-one is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C11H10BrFN2O2 |
|---|---|
Poids moléculaire |
301.11 g/mol |
Nom IUPAC |
4-(3-bromo-5-fluorobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H10BrFN2O2/c12-8-3-7(4-9(13)5-8)11(17)15-2-1-14-10(16)6-15/h3-5H,1-2,6H2,(H,14,16) |
Clé InChI |
KDUZPPMMTUYNIU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC(=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)



![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)

